molecular formula C17H19FN2O3 B2392097 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1448129-98-3

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2392097
CAS No.: 1448129-98-3
M. Wt: 318.348
InChI Key: ADBLPEYCONYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl group, making it a complex and potentially versatile molecule in various fields of research.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, the compound might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One possible route could involve:

    Formation of the Urea Core: Reacting an isocyanate with an amine to form the urea core.

    Introduction of the Fluorophenyl Group: Using a fluorinated benzene derivative in a substitution reaction.

    Attachment of the Furan-2-ylmethyl Group: Employing a furan derivative in a coupling reaction.

    Incorporation of the Tetrahydro-2H-pyran-4-yl Group: Utilizing a tetrahydropyran derivative in a final substitution or addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the urea moiety, potentially forming amine derivatives.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
  • 3-(2-bromophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea
  • 3-(2-methylphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea may impart unique properties such as increased lipophilicity or altered electronic characteristics, which could influence its reactivity and interactions in various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-15-5-1-2-6-16(15)19-17(21)20(12-14-4-3-9-23-14)13-7-10-22-11-8-13/h1-6,9,13H,7-8,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBLPEYCONYJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.